3-Chloroimidazo[1,5-a]pyridine-1-carbaldehyde
Description
3-Chloroimidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 446269-62-1) is a heterocyclic compound with the molecular formula C₁₄H₉ClN₂O and a molecular weight of 256.69 g/mol . Its structure features a fused imidazole and pyridine ring system, with a chlorine atom at the 3-position and a carbaldehyde group at the 1-position. This compound is primarily utilized in research settings, particularly in the development of organic electronic materials (e.g., OLEDs, photovoltaics) and as a precursor for bioactive molecules . It is stored at 2–8°C and requires dissolution in polar aprotic solvents for experimental use .
Properties
IUPAC Name |
3-chloroimidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-6(5-12)7-3-1-2-4-11(7)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCYDRZRHPSUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,5-a]pyridine-1-carbaldehyde typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with α-haloketones under basic conditions, followed by cyclization and chlorination steps . Another approach involves the oxidative cyclization of appropriate precursors using oxidizing agents such as iodine or tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: 3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: 3-Chloroimidazo[1,5-a]pyridine-1-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
3-Chloroimidazo[1,5-a]pyridine-1-carbaldehyde is utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in treating several diseases:
- Anticancer Agents : Research has indicated that this compound can be modified to create derivatives with anticancer properties. For instance, imidazo[1,2-a]pyridine analogues have demonstrated significant activity against multidrug-resistant strains of cancer cells .
- Antimicrobial Activity : The compound has been studied for its efficacy against various pathogens, including fungi and bacteria. Some derivatives have shown promising antifungal activity against resistant strains of Candida albicans .
Biochemical Research
In biochemical studies, this compound is employed to explore:
- Enzyme Inhibition : It serves as a tool for investigating enzyme interactions and inhibition mechanisms. This aids in understanding biological pathways and drug interactions.
- Receptor Binding Studies : The compound is used to study receptor-ligand interactions, providing insights into drug design and efficacy .
Material Science
The unique chemical structure of this compound makes it suitable for applications in material science:
- Advanced Materials : It is explored for the development of advanced materials such as polymers and coatings. Its chemical properties can enhance the performance characteristics of these materials .
Agricultural Chemistry
Research into agricultural applications has identified this compound as a potential candidate for developing agrochemicals:
- Pesticides and Herbicides : this compound derivatives are being investigated for their effectiveness in crop protection solutions, contributing to more sustainable agricultural practices .
Diagnostic Tools
The compound is also considered for use in medical diagnostics:
- Diagnostic Agents : Its derivatives can be formulated into diagnostic agents to aid in the detection of specific biological markers in medical testing .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function . Additionally, the chloro substituent may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₄H₉ClN₂O | 256.69 | DMSO, DMF | Cl, CHO |
| 7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde | C₈H₅BrN₂O | 273.04 | Chloroform | Br, CHO |
| 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | C₁₄H₉N₃O₃ | 267.24 | Not reported | NO₂, CHO |
Biological Activity
3-Chloroimidazo[1,5-a]pyridine-1-carbaldehyde is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula CHClN and a molecular weight of 150.58 g/mol. The structure features a chloro substituent at the 3-position of the imidazo ring, which is critical for its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit significant activity against various microbial strains, including bacteria and fungi. For instance, studies have shown that related compounds demonstrate effectiveness against resistant strains of Candida albicans and Mycobacterium tuberculosis .
- Anticancer Properties : Compounds within this class have been evaluated for their anticancer potential. They interact with specific kinases involved in cell proliferation and survival pathways. For example, imidazo[1,5-a]pyridines have been identified as inhibitors of serine/threonine kinases, which are crucial in cancer biology .
- Neuroprotective Effects : Some studies suggest that imidazo[1,5-a]pyridine derivatives may exert neuroprotective effects by modulating neurotransmitter systems. This property is particularly relevant in the context of neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease processes. For instance, it has been shown to inhibit protein kinases that are overactive in various cancers .
- Interaction with DNA : Some derivatives have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes in cancer cells .
Antimicrobial Activity
A study focusing on the synthesis of new derivatives from imidazo[1,2-a]pyridine highlighted that several compounds exhibited potent antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.5 to 8 µg/mL .
Anticancer Activity
In vitro studies on various cancer cell lines have shown that certain derivatives can induce apoptosis through caspase activation. A notable case involved a derivative that reduced cell viability by over 70% in breast cancer cells at concentrations as low as 10 µM .
Neuroprotective Effects
Research indicated that imidazo[1,5-a]pyridine compounds could protect neurons from oxidative stress-induced damage. In animal models of neurodegeneration, treatment with these compounds resulted in a significant reduction in markers of neuronal death .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
